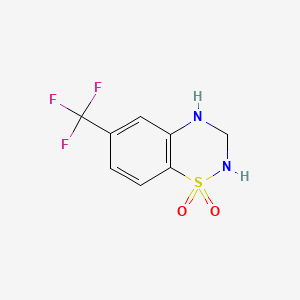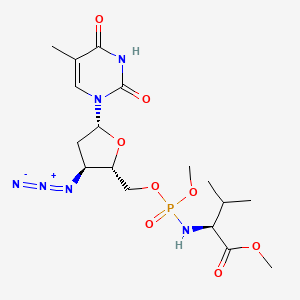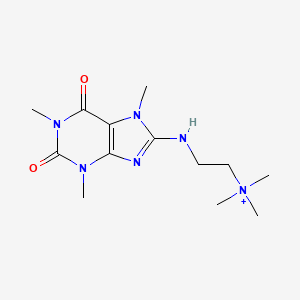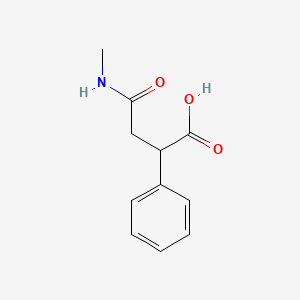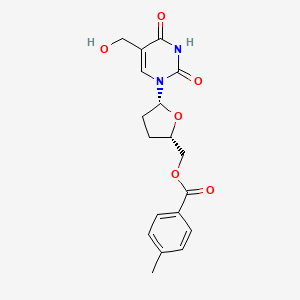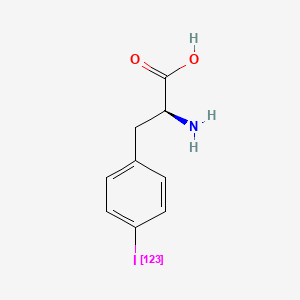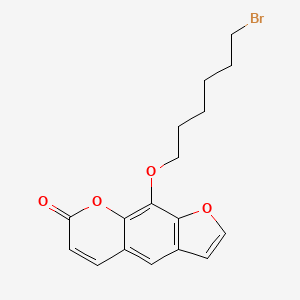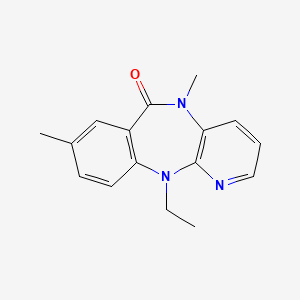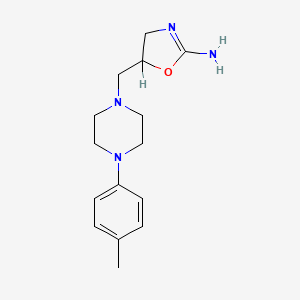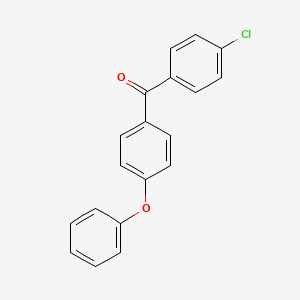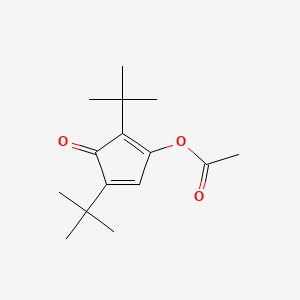
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- is a complex organic compound with a unique structure that includes a cyclopentadienone core substituted with acetyloxy and tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- typically involves the following steps:
Formation of the Cyclopentadienone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Acetyloxy Group: The acetyloxy group can be introduced via esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Addition of tert-Butyl Groups: The tert-butyl groups can be added through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process.
化学反应分析
Types of Reactions
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopentadienone core to a cyclopentanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclopentanol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
科学研究应用
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The cyclopentadienone core can interact with nucleophilic sites in proteins or other biomolecules, potentially leading to modifications that affect their function.
相似化合物的比较
Similar Compounds
2,4-Cyclopentadien-1-one, 3,4-bis(1,1-dimethylethyl)-: Similar structure but lacks the acetyloxy group.
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis(1,1-dimethylethyl)-: Contains additional tert-butyl groups, leading to different chemical properties.
Uniqueness
The presence of the acetyloxy group in 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- makes it unique compared to its analogs
属性
CAS 编号 |
86451-21-0 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC 名称 |
(2,4-ditert-butyl-3-oxocyclopenta-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C15H22O3/c1-9(16)18-11-8-10(14(2,3)4)13(17)12(11)15(5,6)7/h8H,1-7H3 |
InChI 键 |
UDVBDPHEYTVRLA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


